molecular formula C15H17NO4S2 B2653830 N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide CAS No. 1396751-53-3

N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2653830
CAS No.: 1396751-53-3
M. Wt: 339.42
InChI Key: UVRWWCKPWAJGNF-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide, also referred to as DDD01035881, is a novel compound from the N-[(4-hydroxychroman-4-yl)methyl]-sulphonamide (N-4HCS) class that functions as a potent transmission-blocking antimalarial. This compound was identified via a phenotypic cell-based screen and demonstrates nanomolar activity in blocking male gamete formation (exflagellation) in Plasmodium falciparum , thereby preventing the subsequent transmission of the malaria parasite to the mosquito vector . The mechanism of action for this compound involves targeting the 16 kDa Plasmodium parasitophorous vacuole membrane protein Pfs16. Photoaffinity labeling and cellular thermal shift assays have confirmed that DDD01035881 directly engages with and stabilizes Pfs16 in activated mature gametocytes . This targeting action phenocopies the deletion of Pfs16, effectively halting the parasite's development within the mosquito. Given its defined target and high potency, this compound represents a flexible and effective starting candidate for the development of future transmission-blocking antimalarials, providing researchers with a valuable tool for interrogating malaria transmission biology . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-11-6-7-14(21-11)22(18,19)16-10-15(17)8-9-20-13-5-3-2-4-12(13)15/h2-7,16-17H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRWWCKPWAJGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide typically involves the reaction of 4-hydroxychroman-4-ylmethyl chloride with 5-methylthiophene-2-sulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing both sulfonamide and thiophene moieties exhibit notable cytotoxicity against various cancer cell lines. For example, studies have shown that N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide can reduce cell viability in human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines at concentrations exceeding 10 µM .

Antimicrobial Effects

The compound has also demonstrated significant antibacterial activity against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics like linezolid.

Case Study 1: Anticancer Efficacy

In a comparative study assessing various sulfonamide derivatives, this compound was evaluated for its cytotoxic effects on cancer cell lines. The compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial efficacy of thiazole derivatives, including this compound. The results showed significant activity against MRSA strains with MIC values lower than those of conventional antibiotics .

Potential Therapeutic Applications

Given its structural characteristics and biological activities, this compound holds promise in several therapeutic areas:

  • Cancer Therapy : As a potential lead compound for developing new anticancer agents.
  • Antimicrobial Treatments : For addressing antibiotic resistance in bacterial infections.
  • Anti-inflammatory Applications : Due to its structural analogs that have shown such properties in previous studies.

Mechanism of Action

The compound exerts its effects by targeting the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16. This protein is crucial for the malaria parasite’s life cycle, particularly in the formation of male gametes. By inhibiting Pfs16, the compound effectively blocks the transmission of the parasite to mosquitoes, thereby preventing the spread of malaria .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Structural Comparison
Compound Name / Class Core Structure Key Substituents/Moieties Synthesis Pathway Highlights
N-4HCS (Target Compound) Thiophene-sulfonamide + chroman 4-hydroxychroman, 5-methylthiophene Multi-step alkylation/sulfonylation
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] () Triazole-thione + sulfonylbenzene Halogens (Cl, Br), difluorophenyl Friedel-Crafts, hydrazide-thiocyanate coupling
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide () Thiophene-sulfonamide + oxadiazole 4-fluorophenyl, methoxyphenyl Oxadiazole ring formation via cyclization
Cyazofamid () Imidazole-sulfonamide Chloro, cyano, p-tolyl Imidazole sulfonylation
N-[4-(4-Fluorophenyl)-5-hydroxymethylpyrimidin-2-yl]-N-methylmethanesulfonamide () Pyrimidine-sulfonamide 4-fluorophenyl, hydroxymethyl Pyrimidine alkylation/sulfonylation

Key Observations:

  • The target compound’s 4-hydroxychroman group distinguishes it from other sulfonamides, likely enhancing its interaction with Pfs16 .
  • Triazole-thiones () and oxadiazoles () introduce heterocyclic diversity, which may alter binding kinetics or metabolic stability.
Table 2: Functional Comparison
Compound Biological Activity Target/Mechanism Efficacy (Reported)
N-4HCS (Target Compound) Antimalarial (transmission-blocking) Pfs16 protein in P. falciparum gametocytes Sub-µM IC50; in vivo efficacy
Triazole-thiones [7–9] Undisclosed (likely antimicrobial) Unknown Not reported
Oxadiazole-sulfonamide () Undisclosed Unknown Not reported
Cyazofamid Fungicidal Mitochondrial complex III Commercial fungicide
Pyrimidine-sulfonamide () Undisclosed Unknown Not reported

Key Observations:

  • The target compound’s Pfs16 targeting is unique among the compared sulfonamides, underpinning its transmission-blocking utility .
  • Cyazofamid demonstrates how sulfonamide scaffolds can be repurposed for divergent biological applications (antifungal vs. antimalarial) .

Pharmacokinetic and Physicochemical Properties

  • Hydrophobicity : The hydroxychroman group in the target compound may improve membrane permeability compared to purely aromatic analogs (e.g., triazole-thiones or oxadiazoles).
  • Metabolic Stability : Chroman’s saturated ring system could reduce oxidative metabolism relative to heterocycles like triazoles or oxadiazoles .

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide is a complex organic compound that combines structural features of chroman, thiophene, and sulfonamide groups. The unique combination of these moieties suggests a range of potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula: C14H15NO3S
  • Molecular Weight: 273.34 g/mol
  • Key Functional Groups: Hydroxychroman, thiophene, sulfonamide

This structural arrangement indicates potential for diverse biological activities, particularly due to the presence of the sulfonamide group known for its antibacterial properties.

This compound has been shown to interact with specific biological targets, particularly in the context of malaria. It has been identified to block male gamete formation in the malaria parasite lifecycle, which is crucial for preventing the transmission of malaria to mosquitoes. This action highlights its potential application as an antimalarial agent .

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Activity:
    • Sulfonamides are historically significant as bacteriostatic antimicrobials. The hybridization of thiophene and chroman moieties with sulfonamide enhances antimicrobial efficacy against various pathogens .
  • Anticancer Properties:
    • Preliminary studies suggest that compounds with similar structures may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Anti-inflammatory Effects:
    • The presence of the chroman moiety may contribute to anti-inflammatory properties, which is a common feature among compounds containing thiophene and sulfonamide groups.

Research Findings

Recent studies have explored the biological activity of related compounds and their mechanisms:

Study Findings
Demonstrated antimicrobial and anticancer properties attributed to structural components similar to this compound.
Identified the mechanism of action involving inhibition of male gamete formation in malaria parasites.
Reviewed advances in sulfonamide hybrids indicating broader biological activity profiles, including anti-inflammatory effects.

Case Studies

  • Antimicrobial Evaluation:
    • A study focused on sulfonamide derivatives highlighted their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiophene structure could enhance antibacterial activity .
  • Cancer Cell Studies:
    • In vitro studies on similar compounds have shown promising results in reducing cell viability in various cancer cell lines, suggesting potential pathways for therapeutic applications.

Q & A

Q. What are the recommended synthetic routes and critical characterization steps for N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide?

The compound is synthesized via a multi-step approach:

  • Step 1 : Coupling of 4-hydroxychroman-4-ylmethanol with 5-methylthiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst) to form the sulfonamide bond .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
  • Characterization :
    • NMR : 1^1H and 13^13C NMR to confirm sulfonamide linkage and chroman ring integrity. Key peaks include aromatic protons (δ 6.8–7.5 ppm) and methylene bridges (δ 3.5–4.2 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and fragmentation patterns.
    • Microanalysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to validate purity (>95%) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy at λmax ≈ 270 nm (aromatic absorption band). Note: DMSO is preferred for biological assays due to high solubility .
  • Stability :
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
    • Check for degradation products (e.g., sulfonic acid derivatives) via LC-MS .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., varying IC50 values) for this compound be resolved?

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Purity Check : Re-analyze compound purity via HPLC and NMR to rule out impurities affecting activity .
  • Receptor Binding Studies : Perform competitive binding assays with labeled ligands to confirm target specificity .

Q. What strategies optimize reaction yields in the synthesis of this compound?

  • Design of Experiments (DoE) : Vary parameters like solvent (DMF vs. THF), temperature (25–60°C), and catalyst (e.g., DMAP) to identify optimal conditions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to enhance sulfonamide coupling efficiency .
  • Workup Optimization : Use aqueous NaHCO3_3 to neutralize excess sulfonyl chloride and improve isolation .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Substituent Variation : Synthesize analogs with modifications to:
    • The chroman ring (e.g., halogenation at C-6).
    • The thiophene moiety (e.g., methyl → ethyl groups).
  • Biological Testing : Screen analogs against target enzymes (e.g., kinases) using dose-response curves (10 nM–100 µM) to calculate IC50_{50} values .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts)?

  • Standardization : Re-run NMR under identical conditions (solvent: CDCl3_3/DMSO-d6_6, 400 MHz) and compare with literature .
  • Dynamic Effects : Consider tautomerism or conformational changes (e.g., chroman ring puckering) causing peak shifts .
  • Collaborative Verification : Share raw data with independent labs for cross-validation .

Methodological Tables

Q. Table 1. Typical Characterization Data

ParameterObserved ValueReference
Melting Point158–160°C
1^1H NMR (CDCl3_3)δ 7.25 (s, 1H, thiophene)
HRMS (ESI+)[M+H]+^+: 394.1201

Q. Table 2. Solubility Profile

SolventSolubility (mg/mL)Stability (24h, 25°C)
DMSO>50Stable
Methanol12.5Partial degradation

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